
1-(5-Ethylisoxazol-3-yl)-N,N-dimethylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Ethylisoxazol-3-yl)-N,N-dimethylmethanamine is a compound that belongs to the isoxazole family, which is a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential
Preparation Methods
The synthesis of 1-(5-Ethylisoxazol-3-yl)-N,N-dimethylmethanamine can be achieved through several synthetic routes. One common method involves the reaction of 5-ethylisoxazole with N,N-dimethylmethanamine under specific conditions. The reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete conversion . Industrial production methods often involve the use of microwave-assisted synthesis, which offers the advantages of shorter reaction times and higher yields .
Chemical Reactions Analysis
1-(5-Ethylisoxazol-3-yl)-N,N-dimethylmethanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound can also participate in nucleophilic substitution reactions, leading to the formation of various derivatives . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Ethylisoxazol-3-yl)-N,N-dimethylmethanamine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an antimicrobial and anticancer agent . In medicine, it is being explored for its potential therapeutic effects, including its use as an anti-inflammatory and analgesic agent . Additionally, the compound has applications in the pharmaceutical industry as a precursor for the development of new drugs .
Mechanism of Action
The mechanism of action of 1-(5-Ethylisoxazol-3-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(5-Ethylisoxazol-3-yl)-N,N-dimethylmethanamine can be compared with other similar compounds, such as 5-methylisoxazole and 5-chlorofuran-2-yl-5-methyl-4-phenylisoxazole . These compounds share the isoxazole core structure but differ in their substituents, leading to variations in their biological activities and therapeutic potential. The unique structural features of this compound, such as the presence of the ethyl group and the N,N-dimethylmethanamine moiety, contribute to its distinct properties and applications.
Properties
CAS No. |
60148-45-0 |
|---|---|
Molecular Formula |
C8H14N2O |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
1-(5-ethyl-1,2-oxazol-3-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C8H14N2O/c1-4-8-5-7(9-11-8)6-10(2)3/h5H,4,6H2,1-3H3 |
InChI Key |
MZCCKIGUDLNITA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NO1)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


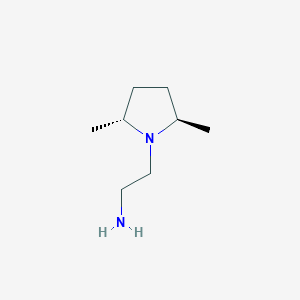
![(2-(Bromomethyl)benzo[d]oxazol-4-yl)methanamine](/img/structure/B12874906.png)
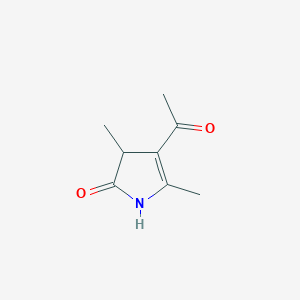
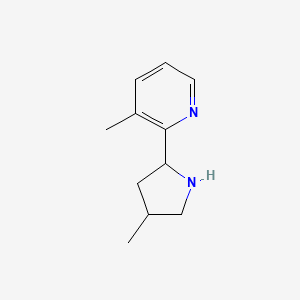
![2-[2-[2-(4,5-dihydro-1,3-oxazol-2-yl)-3-phenylphenyl]-6-phenylphenyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12874921.png)
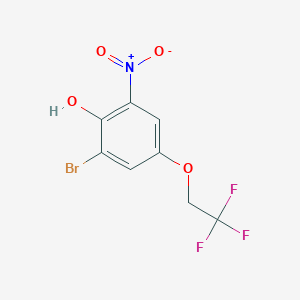
![5-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12874940.png)
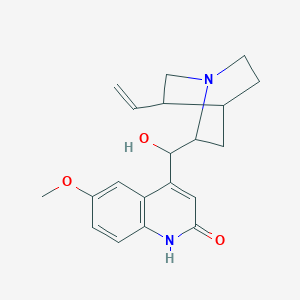
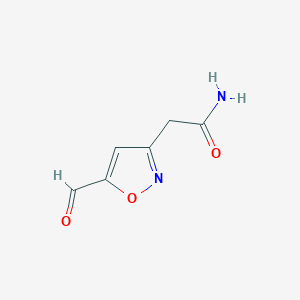
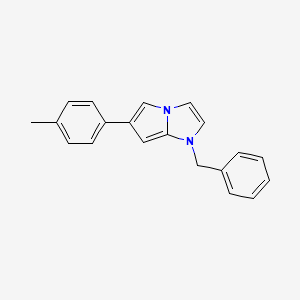
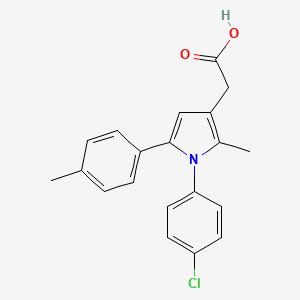
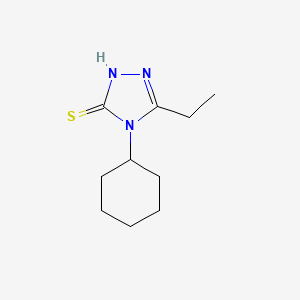
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-amino-6,7-dihydro-2,3-dimethyl-6-oxo-](/img/structure/B12874985.png)

